molecular formula C10H11N3 B13668383 5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13668383
M. Wt: 173.21 g/mol
InChI Key: VAOBSLYHFDNXSC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a cyclopropyl group at the 5-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with appropriate reagents. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine core . Another method involves the reaction of 5-aminopyrazole with aryl methyl ketones and malononitrile under I2-mediated conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding reactions and scalable processes, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopropyl and methyl groups, which may confer specific biological activities and chemical reactivity. These substituents can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H11N3/c1-6-9-4-8(7-2-3-7)5-11-10(9)13-12-6/h4-5,7H,2-3H2,1H3,(H,11,12,13)

InChI Key

VAOBSLYHFDNXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C3CC3

Origin of Product

United States

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